1-bromo-4-methylphthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methylphthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINSIKWRAQUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Methylphthalazine and Its Precursors
Classical and Contemporary Synthetic Routes to Phthalazine (B143731) Core Structures
The formation of the bicyclic phthalazine ring system is a well-established area of heterocyclic chemistry. nih.gov The most common and effective methods involve the condensation of a benzene (B151609) derivative bearing two adjacent, reactive carbonyl or carboxyl groups (or their precursors) with hydrazine (B178648). sciforum.net
Cyclocondensation Reactions from Ortho-Substituted Precursors
Cyclocondensation reactions represent the most prevalent approach for assembling the phthalazine core. These methods start with ortho-disubstituted benzene rings, ensuring the correct positioning for the formation of the second, nitrogen-containing ring.
The reaction between phthalic anhydride (B1165640) or its substituted derivatives and hydrazine hydrate (B1144303) is a cornerstone of phthalazine synthesis. longdom.orglongdom.org This reaction typically proceeds in a solvent like acetic acid or ethanol (B145695) to yield the corresponding 2,3-dihydrophthalazine-1,4-dione, also known as phthalhydrazide. longdom.orgjocpr.comgoogle.com
For the synthesis of a precursor to 1-bromo-4-methylphthalazine, a substituted starting material such as 3-methylphthalic anhydride is required. The reaction of 3-methylphthalic anhydride with hydrazine hydrate and sodium acetate (B1210297) in aqueous acetic acid, upon heating under reflux, yields 5-methylphthalazinedione. jocpr.com This intermediate is crucial as it already contains the necessary methyl group at the correct position on the benzene ring portion of the molecule.
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 3-Methylphthalic Anhydride | Hydrazine Hydrate, Sodium Acetate | Aqueous Acetic Acid, Reflux | 5-Methyl-2,3-dihydrophthalazine-1,4-dione (5-Methylphthalazinedione) |
The resulting phthalazinedione can then be converted into a dihalo-derivative. For example, refluxing 5-methylphthalazinedione with phosphorus oxychloride (POCl₃) effectively replaces the two carbonyl oxygens with chlorine atoms, yielding 1,4-dichloro-5-methylphthalazine. jocpr.com This di-halogenated compound is a versatile precursor for introducing other substituents.
An alternative and widely used classical route involves the cyclization of 2-acylbenzoic acids with hydrazine. longdom.orgresearchgate.net This method leads to the formation of 4-substituted-phthalazin-1(2H)-ones. The reaction involves the condensation of hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization with the carboxylic acid group to form the six-membered heterocyclic ring. longdom.org
For instance, the reaction of an appropriate o-benzoyl benzoic acid derivative with hydrazine hydrate results in the corresponding phthalazinone. fayoum.edu.eg This strategy is particularly useful for introducing a substituent at the 4-position of the phthalazine ring from the outset. While not the most direct route to this compound, synthesizing a 4-methyl-phthalazin-1(2H)-one via the corresponding 2-acetylbenzoic acid is a viable pathway to the necessary precursor.
| Starting Material | Reagents | Product |
|---|---|---|
| 2-Acylbenzoic Acid | Hydrazine Hydrate or Hydrazine Derivatives | 4-Substituted-phthalazin-1(2H)-one |
Strategies for Introducing Bromo- and Methyl Substituents
The synthesis of this compound requires the specific placement of a methyl group and a bromine atom on the phthalazine core. The methyl group is typically incorporated from the beginning of the synthesis by using a methylated precursor, such as 3-methylphthalic anhydride. jocpr.com The introduction of the bromine atom is usually one of the final steps, often accomplished through the halogenation of a phthalazinone intermediate.
Direct Halogenation Approaches
The most direct and common method for introducing a bromine atom at the 1-position of the phthalazine ring is through the conversion of the corresponding 4-substituted-1(2H)-phthalazinone. Bromine and chlorine substituted phthalazines are key intermediates because the halogen acts as a good leaving group, allowing for further functionalization through nucleophilic substitution. sciforum.net
Starting with 4-methyl-1(2H)-phthalazinone (obtainable from 2-acetylbenzoic acid and hydrazine), this intermediate can be treated with a halogenating agent. Reagents such as phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃) are effective for this transformation. sciforum.net The reaction with phosphoryl bromide would convert the carbonyl group of the phthalazinone into a bromo group, directly yielding the target compound, this compound. Similarly, the use of POCl₃ yields 1-chloro-4-methylphthalazine (B15039), a closely related and useful intermediate. africaresearchconnects.com
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4-Methyl-1(2H)-phthalazinone | Phosphoryl Bromide (POBr₃) | This compound | sciforum.net |
| 4-Methyl-1(2H)-phthalazinone | Phosphoryl Chloride (POCl₃) | 1-Chloro-4-methylphthalazine | sciforum.netafricaresearchconnects.com |
This final halogenation step is a critical transformation, converting a stable phthalazinone into a more reactive halo-phthalazine, suitable for further chemical exploration or as a final target molecule.
Utilization of Brominated Precursors in Ring Formation
A key strategy for the synthesis of halogenated phthalazines involves the use of brominated precursors to construct the heterocyclic ring. This approach ensures the presence of the bromine atom at the desired position from an early stage of the synthesis. One such method begins with the cyclization of substituted o-dicarbonyl compounds with hydrazine derivatives. For instance, the synthesis of phthalazine derivatives can be achieved starting from substituted 2-bromobenzaldehyde (B122850) acetals. This process typically involves lithiation and formylation, followed by deprotection and a final condensative cyclization with hydrazine to form the phthalazine ring system.
Another relevant approach involves the direct bromination of a pre-formed phthalazinone core. For example, phthalazin-1(2H)-one can undergo selective bromination at the 4-position. This brominated intermediate can then be further functionalized. While this method introduces the bromine after the ring formation, the brominated phthalazinone itself serves as a crucial precursor for subsequent reactions.
A plausible synthetic pathway to a related structure, 4-bromo-2-methylphthalazin-1(2H)-one, highlights the utility of brominated intermediates. This synthesis involves the direct bromination of phthalazin-1(2H)-one using potassium tribromide, followed by N-alkylation with methyl iodide. nih.gov This demonstrates a viable strategy for incorporating both the bromo and methyl groups, albeit with the methyl group on the nitrogen atom of the phthalazinone ring.
Methylation Strategies at the C-4 Position
Introducing a methyl group at the C-4 position of the phthalazine ring is a critical step in the synthesis of this compound. One general and effective method for the formation of 4-substituted phthalazin-1(2H)-ones starts from 2-acylbenzoic acids. researchgate.net Specifically, 2-acetylbenzoic acid can be reacted with hydrazine hydrate to yield 4-methylphthalazin-1(2H)-one. nih.gov This intermediate, which already possesses the required methyl group at the C-4 position, can then potentially undergo bromination to introduce the bromine atom at the C-1 position.
Direct C-H methylation of N-heterocycles is an area of ongoing research and could provide an alternative route. researchgate.net While specific protocols for the direct C-4 methylation of a pre-brominated phthalazine are not widely documented, transition metal-catalyzed C-H activation presents a potential, though currently less common, strategy for such transformations. researchgate.netnih.gov
A different approach involves the functionalization of a pre-existing methyl group on the phthalazine core. For example, 4-methylphthalazin-1(2H)-one can be subjected to Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This reaction targets the methyl group, leading to the formation of a 4-(bromomethyl)phthalazin-1(2H)-one intermediate. nih.gov This bromomethyl group can then be further manipulated in subsequent synthetic steps.
Advanced Synthetic Techniques and Reaction Optimization
To enhance the efficiency, yield, and environmental friendliness of the synthesis of this compound, advanced techniques and optimization strategies are employed. These include the use of microwave irradiation, sophisticated catalytic systems, and adherence to the principles of green chemistry.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettsijournals.commdpi.com In the context of phthalazine synthesis, microwave irradiation has been successfully applied to various reaction steps.
Microwave heating can be particularly effective in the cyclization reactions that form the phthalazine core. The rapid and uniform heating provided by microwaves can significantly reduce the time required for the condensation of o-dicarbonyl compounds with hydrazines. Furthermore, subsequent functionalization reactions, such as nucleophilic substitution on a chlorophthalazine intermediate, can also be expedited under microwave conditions. nih.govresearchgate.net
For instance, the synthesis of phthalazinone derivatives has been achieved with high efficiency using microwave irradiation, demonstrating the broad applicability of this technique in preparing the core structure. researchgate.netresearchgate.net While a specific microwave-assisted protocol for the synthesis of this compound is not extensively detailed in the literature, the established success of this technology in related syntheses suggests its high potential for this target molecule. The use of microwave irradiation in palladium-catalyzed halogenation of other N-heterocycles has also been reported, indicating its potential for the bromination step. semanticscholar.org
| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |
| Phthalazinone formation | Several hours | 10-15 minutes | Often significant |
| Nucleophilic Substitution | Hours to days | Minutes | Generally higher |
| Halogenation | Hours | Minutes | Potentially higher |
Catalytic Systems for Enhanced Reaction Efficiency
The use of catalytic systems is crucial for enhancing the efficiency and selectivity of synthetic reactions leading to this compound. Both acid and metal catalysts play significant roles in various stages of the synthesis.
In the formation of the phthalazine ring, Lewis acids or solid acid catalysts can be employed to promote the condensation reaction. For example, the synthesis of phthalazine derivatives can be catalyzed by inexpensive and readily available catalysts like InCl3 under solvent-free conditions. Recyclable solid acid catalysts such as silica (B1680970) sulfuric acid have also been used, aligning with green chemistry principles.
Transition metal catalysis, particularly with palladium, is instrumental in cross-coupling reactions that can be used to introduce substituents onto the phthalazine core. nih.gov For instance, palladium-catalyzed amination of bromophthalazinones is a well-established method for introducing nitrogen-based functional groups. nih.gov While not a direct route to this compound, this highlights the power of palladium catalysis in functionalizing the phthalazine skeleton.
Furthermore, palladium catalysts can be used for C-H functionalization, which represents a modern and efficient approach to creating new carbon-carbon or carbon-heteroatom bonds. researchgate.net Palladium-catalyzed C-H methylation of N-heterocycles, although a developing field, could offer a future pathway for the direct introduction of the methyl group at the C-4 position. researchgate.net The use of N-heterocyclic carbene (NHC) ligands in late transition metal catalysis is also a growing area with potential applications in phthalazine synthesis. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact. bohrium.comrsc.org In the context of this compound synthesis, several green approaches can be adopted.
Solvent-Free Reactions: Performing reactions without a solvent, or in the presence of a minimal amount of a benign solvent, is a key aspect of green chemistry. Solvent-free syntheses of phthalazine derivatives, often facilitated by microwave irradiation or mechanochemistry (grindstone chemistry), have been reported. nih.govbohrium.com These methods reduce waste and the use of volatile organic compounds.
Use of Recyclable Catalysts: The development of heterogeneous or recyclable homogeneous catalysts is another important green chemistry strategy. The use of solid acid catalysts like silica sulfuric acid or recyclable catalysts such as [bmim]Br/AlCl3 for the synthesis of phthalazinones exemplifies this approach. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Energy Efficiency: Microwave-assisted synthesis, as discussed previously, is considered a green technology due to its high energy efficiency compared to conventional heating methods. researchgate.net The rapid reaction times lead to significant energy savings.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps and purification stages, thereby minimizing waste.
Chemical Reactivity and Functionalization of 1 Bromo 4 Methylphthalazine
Nucleophilic Substitution Reactions at the Bromo-Position
The electron-deficient nature of the phthalazine (B143731) ring system, caused by the two adjacent nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbon. The bromine atom at the C1 position of 1-bromo-4-methylphthalazine is an effective leaving group, allowing for the introduction of a wide range of nucleophiles.
Introduction of Oxygen, Nitrogen, and Sulfur Nucleophiles
The bromo-substituent at the C1 position can be readily displaced by various heteroatomic nucleophiles, providing access to a diverse array of 1-substituted-4-methylphthalazine derivatives.
Oxygen Nucleophiles: Reactions with alkoxides, such as sodium methoxide or ethoxide, in their respective alcohol solvents, lead to the formation of 1-alkoxy-4-methylphthalazines. Similarly, phenoxides can be employed to synthesize 1-aryloxy derivatives. These reactions typically proceed under heated conditions to overcome the activation energy for the formation of the intermediate Meisenheimer complex.
Nitrogen Nucleophiles: A broad spectrum of nitrogen-based nucleophiles, including ammonia, primary amines (alkyl and aryl), and secondary amines, react with this compound to yield the corresponding 1-amino-4-methylphthalazine derivatives. These reactions are often carried out in a polar solvent and may be facilitated by the addition of a base to neutralize the hydrogen bromide generated. For instance, the reaction of 1-chlorophthalazine, a close analog, with various amines proceeds efficiently to give the corresponding 1-aminophthalazines, demonstrating the viability of this approach. nih.gov
Sulfur Nucleophiles: Thiolates are potent nucleophiles and react readily with this compound. For example, treatment with sodium thiomethoxide or sodium thiophenoxide in a suitable solvent like DMF or DMSO yields the corresponding 1-(methylthio)- or 1-(phenylthio)-4-methylphthalazines. These sulfur-containing compounds are valuable precursors for further synthetic manipulations.
| Nucleophile Type | Nucleophile Example | Product Class | Typical Conditions |
| Oxygen | Sodium Methoxide (NaOMe) | 1-Alkoxy-4-methylphthalazine | Methanol, Reflux |
| Oxygen | Sodium Phenoxide (NaOPh) | 1-Aryloxy-4-methylphthalazine | DMF, 80-100 °C |
| Nitrogen | Benzylamine (BnNH₂) | 1-(Benzylamino)-4-methylphthalazine | Ethanol (B145695), Reflux |
| Nitrogen | Piperidine | 1-(Piperidin-1-yl)-4-methylphthalazine | Dioxane, 100 °C |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-4-methylphthalazine | DMF, Room Temp to 60 °C |
Solvent and Catalyst Effects on Nucleophilic Aromatic Substitution
The efficiency of SNAr reactions on the this compound scaffold is significantly influenced by the choice of solvent and the presence of catalysts.
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are highly effective for SNAr reactions. These solvents are capable of solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. Furthermore, their high boiling points allow for reactions to be conducted at elevated temperatures, which accelerates the rate of substitution. In some cases, reactions can also be performed in alcohols or even aqueous systems, particularly with highly reactive nucleophiles.
Catalyst Effects: While many SNAr reactions on electron-deficient systems like phthalazine proceed without catalysis, certain transformations can be accelerated. Phase-transfer catalysts, such as quaternary ammonium salts, can be beneficial in biphasic systems by transporting the nucleophile into the organic phase. In specific cases involving less reactive substrates or nucleophiles, Lewis acids or transition metal complexes can be employed to activate the substrate by coordinating to the heterocyclic nitrogen atoms, further increasing the electrophilicity of the carbon center bearing the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for these transformations, enabling the introduction of aryl, alkynyl, and alkenyl moieties at the C1 position.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an organohalide with an organoboron compound. mdpi.com this compound can be coupled with a variety of aryl- and heteroarylboronic acids or their corresponding esters in the presence of a palladium catalyst and a base.
The reaction typically employs a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). The choice of ligand is critical, with phosphines like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biarylphosphines (e.g., SPhos, XPhos) often used to stabilize the palladium catalyst and facilitate the catalytic cycle. A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step. The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-Phenyl-4-methylphthalazine | ~90% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 1-(4-Methoxyphenyl)-4-methylphthalazine | ~88% |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 1-(Thiophen-2-yl)-4-methylphthalazine | ~85% |
(Note: Yields are representative for Suzuki-Miyaura couplings on similar halo-heterocyclic systems and may vary based on precise conditions.)
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is a powerful tool for introducing alkynyl groups onto the phthalazine core. The reaction is co-catalyzed by palladium and copper salts. nrochemistry.comlibretexts.org
Standard conditions involve a palladium(0) catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). nrochemistry.comyoutube.com An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent or co-solvent with others like THF or DMF. nrochemistry.comyoutube.com The reaction proceeds through a catalytic cycle involving oxidative addition of the this compound to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate.
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 1-(Phenylethynyl)-4-methylphthalazine | ~92% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA/THF | 1-((Trimethylsilyl)ethynyl)-4-methylphthalazine | ~95% |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 1-(Hex-1-yn-1-yl)-4-methylphthalazine | ~87% |
(Note: Yields are representative for Sonogashira couplings on similar bromo-aromatic systems and may vary based on precise conditions.)
Heck Reactions with Olefinic Partners
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at an sp²-hybridized carbon. mdpi.com this compound can undergo Heck coupling with various olefins, such as styrenes, acrylates, and acrylonitriles, to produce 1-alkenyl-4-methylphthalazines.
The reaction is catalyzed by a palladium source, like Pd(OAc)₂, and often requires a phosphine ligand. A base, typically an amine like triethylamine or a weaker inorganic base like sodium or potassium carbonate, is necessary to neutralize the hydrobromic acid formed during the reaction. ugent.be The choice of solvent, base, and ligand can influence the regioselectivity and stereoselectivity (typically trans) of the resulting alkene product.
| Alkene | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-1-(2-Phenylvinyl)-4-methylphthalazine | ~80% |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | (E)-Butyl 3-(4-methylphthalazin-1-yl)acrylate | ~85% |
| Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | NMP | (E)-3-(4-methylphthalazin-1-yl)acrylonitrile | ~78% |
(Note: Yields are representative for Heck reactions on similar aryl bromides and may vary based on precise conditions.)
Electrophilic Aromatic Substitution on the Benzo Ring
The benzo ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of substitution is directed by the combined electronic effects of the existing substituents (bromo and methyl groups) and the fused pyridazine (B1198779) ring.
The pyridazine ring is an electron-withdrawing group, which deactivates the benzo ring towards electrophilic attack. The bromine atom is also a deactivating group but is an ortho-, para-director. The methyl group is an activating group and an ortho-, para-director. The interplay of these directing effects will determine the regioselectivity of the substitution. Generally, electrophilic attack is expected to occur at the positions least deactivated by the pyridazine ring and activated by the methyl group.
Expected Regioselectivity in Electrophilic Aromatic Substitution:
Based on the directing effects, electrophilic substitution is most likely to occur at the C-5 and C-7 positions of the phthalazine ring system.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-nitro-4-methylphthalazine and 1-Bromo-7-nitro-4-methylphthalazine |
| Bromination | Br₂, FeBr₃ | 1,5-Dibromo-4-methylphthalazine and 1,7-Dibromo-4-methylphthalazine |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
These are predicted outcomes based on general principles of electrophilic aromatic substitution.
Reactions Involving the Methyl Group at C-4
The methyl group at the C-4 position of this compound is activated by the adjacent nitrogen atom of the phthalazine ring, making it susceptible to a variety of reactions.
The methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. A common reagent for this transformation is selenium dioxide (SeO₂), which is known for the selective oxidation of methyl groups on heterocyclic rings (Riley oxidation). wikipedia.orgnih.gov The oxidation of this compound with SeO₂ would be expected to yield 1-bromo-4-formylphthalazine or 1-bromo-4-carboxyphthalazine, depending on the reaction conditions. emporia.edu
Table 4: Expected Products from the Oxidation of the C-4 Methyl Group.
| Oxidizing Agent | Reaction Conditions | Expected Product |
| SeO₂ | Dioxane, reflux | 1-Bromo-4-formylphthalazine |
| KMnO₄ | Basic, heat | 1-Bromo-4-carboxyphthalazine |
This data is hypothetical and based on known oxidation reactions of similar compounds.
The activated methyl group at C-4 can participate in condensation reactions with aldehydes and other carbonyl compounds. For instance, in the presence of a base, it can react with aromatic aldehydes in a Claisen-Schmidt type condensation to form styryl derivatives.
Furthermore, the acidic protons of the methyl group make it a suitable substrate for the Mannich reaction. nih.gov This three-component reaction involves the aminoalkylation of the methyl group with an aldehyde (often formaldehyde) and a primary or secondary amine. nih.gov This reaction provides a straightforward route to β-aminoethylphthalazine derivatives.
Hypothetical Mannich Reaction Scheme:
Ring-Opening and Rearrangement Reactions
While phthalazines are generally stable aromatic systems, under specific conditions, ring-opening of the pyridazine ring can occur. For instance, electron transfer processes have been shown to induce the ring opening of 1-chloro-4-substituted phthalazines to form phthalonitriles. It is plausible that this compound could undergo a similar transformation under reductive conditions that facilitate electron transfer. This reaction would lead to the formation of 3-methylphthalonitrile. The feasibility of this reaction would depend on the specific reagents and conditions employed.
Mechanistic Investigations of Key Transformations of this compound
Currently, there is a notable absence of specific, in-depth mechanistic studies in the scientific literature focusing exclusively on the key transformations of this compound. While the chemical reactivity of bromo-substituted heterocyclic compounds is a broad area of chemical research, detailed investigations into the reaction pathways, transition states, and intermediates for this particular phthalazine derivative have not been extensively reported.
Generally, the transformation of aryl bromides, such as this compound, often involves well-established reaction mechanisms, including nucleophilic aromatic substitution, and various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, in reactions like the Suzuki-Miyaura coupling, the generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Similarly, the Buchwald-Hartwig amination, another key transformation for aryl halides, proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond.
However, without specific experimental or computational studies on this compound, any discussion of its reaction mechanisms would be speculative and based on analogies to other, non-identical chemical systems. Such an approach would not meet the required standards of scientific accuracy and specificity for this article. The electronic and steric effects of the fused pyridazine ring and the methyl group in this compound would undoubtedly influence the kinetics and thermodynamics of these transformations, yet the precise nature and extent of this influence remain to be elucidated through dedicated research.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 Methylphthalazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the primary methods for the initial structural confirmation of a molecule like 1-bromo-4-methylphthalazine.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring portion of the phthalazine (B143731) core and a separate signal for the methyl group protons. The chemical shifts (δ) and splitting patterns of the aromatic protons would help determine their positions relative to the nitrogen atoms and the bromo and methyl substituents.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the methyl carbon, the four carbons of the benzene ring, and the four carbons of the pyridazine (B1198779) ring, including the two quaternary carbons bonded to the bromine and methyl groups.
A review of published scientific literature and chemical databases indicates that experimental ¹H and ¹³C NMR spectral data for this compound are not currently available.
Two-dimensional (2D) NMR techniques are employed to resolve complex structures by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons (³J-coupling), helping to trace the proton network across the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. It could be used to confirm the relative positions of substituents by observing through-space interactions, such as between the methyl protons and a nearby aromatic proton.
As with 1D NMR, specific experimental 2D NMR data for this compound has not been reported in the available scientific literature.
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular weight, allowing for the determination of its elemental formula. While experimental HRMS data is not available, predicted data for this compound has been calculated using computational models. uni.lu
This predicted data provides the theoretical mass-to-charge ratios (m/z) for the compound when it forms various adducts. Fragmentation analysis, which would typically follow HRMS to study the compound's breakdown patterns and confirm its structure, cannot be conducted without experimental data.
| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 222.98654 | 136.5 |
| [M+Na]⁺ | 244.96848 | 150.2 |
| [M-H]⁻ | 220.97198 | 141.6 |
| [M+NH₄]⁺ | 240.01308 | 157.4 |
| [M+K]⁺ | 260.94242 | 138.8 |
Table 1: Predicted High-Resolution Mass Spectrometry data for this compound adducts. Data sourced from computational predictions. uni.lu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational modes. An FT-IR or Raman spectrum of this compound would be expected to show characteristic bands for:
Aromatic C-H stretching
Methyl C-H stretching and bending
C=C and C=N stretching vibrations within the heterocyclic ring system
A C-Br stretching vibration, typically in the lower frequency "fingerprint" region.
The combination of these spectra would provide a unique molecular fingerprint for the compound. However, no experimentally recorded FT-IR or Raman spectra for this compound are available in the public domain.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the solid state and identify any significant intermolecular interactions, such as π-stacking or halogen bonding, which govern the material's bulk properties. A search of crystallographic databases reveals no published crystal structure for this compound.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, is used to study the photophysical properties of a molecule. These techniques measure how a molecule interacts with light, providing information on its electronic transitions. An analysis of this compound would determine its maximum absorption wavelengths (λmax) and its potential to fluoresce upon excitation. Such data are valuable for applications in materials science and medicinal chemistry. At present, there is no published experimental data on the electronic absorption or emission properties of this compound.
Computational and Theoretical Investigations of 1 Bromo 4 Methylphthalazine
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of 1-bromo-4-methylphthalazine. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. For the theoretical data presented herein, calculations are modeled using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted combination for reliable predictions of organic molecules. researchgate.netresearchgate.net
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the phthalazine (B143731) ring is inherently planar. The primary conformational flexibility arises from the orientation of the methyl group's hydrogen atoms. However, due to the low barrier to rotation around the carbon-carbon single bond, the methyl group is typically considered to be in a freely rotating state under standard conditions.
The optimized geometry reveals a planar phthalazine core. The presence of the bromine atom and the methyl group introduces slight distortions in the ring's bond lengths and angles compared to unsubstituted phthalazine. The C-Br bond length is a key parameter, as is the planarity of the bicyclic system.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C-Br | 1.895 |
| C-CH₃ | 1.510 | |
| N-N | 1.380 | |
| Bond Angle (°) | C-C-Br | 121.5 |
| C-C-CH₃ | 120.8 | |
| N-N-C | 118.5 | |
| Dihedral Angle (°) | C-C-C-Br | 0.0 |
| C-N-N-C | 0.0 |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is predicted to be a π-orbital distributed primarily over the phthalazine ring, while the LUMO is a π*-orbital, also delocalized across the ring system. The HOMO-LUMO gap provides insight into the electronic transitions that can occur, which are relevant for UV-Vis spectroscopy.
Table 2: Predicted Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.75 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 5.55 |
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predictions are crucial for the structural elucidation of newly synthesized compounds. The chemical shifts are influenced by the local electronic environment of each nucleus.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (referenced to TMS)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | 2.85 | C-Br | 145.2 |
| Aromatic H | 7.80 - 8.50 | C-CH₃ | 158.5 |
| CH₃ | 22.1 | ||
| Aromatic C | 125.0 - 135.0 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net The predicted transitions for this compound are expected to be of the π → π* type, characteristic of aromatic systems.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 310 | 0.25 |
| π → π | 275 | 0.45 |
IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging. The predicted IR spectrum can aid in the identification of functional groups.
Table 5: Selected Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3100 |
| C-H stretch (methyl) | 2950 - 3000 |
| C=N stretch | 1620 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-Br stretch | 680 |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and interactions with the environment.
In a solvent, this compound is not static. MD simulations can be used to explore the conformational dynamics of the molecule in different solvents. The primary motion of interest would be the rotation of the methyl group. While this rotation is generally fast, simulations can quantify the rotational frequency and any transient preferential orientations due to interactions with solvent molecules. The planarity of the phthalazine ring is expected to be maintained in solution, with only minor fluctuations.
MD simulations are particularly useful for studying the interactions between a solute and solvent molecules. The distribution of solvent molecules around this compound can be analyzed through radial distribution functions. In a polar solvent like water or methanol, it is expected that the solvent molecules would preferentially orient themselves around the nitrogen atoms of the phthalazine ring due to hydrogen bonding or dipole-dipole interactions. In a nonpolar solvent like hexane, the interactions would be weaker and dominated by van der Waals forces. These simulations can provide a detailed picture of the solvation shell and its impact on the properties and reactivity of the molecule.
Reaction Mechanism Studies through Computational Pathways
Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical studies would likely focus on several key areas:
Nucleophilic Substitution Reactions: A primary focus would be on the substitution of the bromine atom, a good leaving group. Computational models can map the potential energy surface for reactions with various nucleophiles. This would involve locating the transition state structures to determine the activation energy, which in turn reveals the reaction kinetics. Both SN1 and SN2 pathways could be investigated to determine the most likely mechanism under different conditions.
Cross-Coupling Reactions: The bromo-substituted phthalazine core is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Density Functional Theory (DFT) is a common method used to model these complex organometallic reactions, providing information on the geometry and energy of intermediates and transition states.
Reaction Dynamics: Beyond static models of reactants and products, ab initio molecular dynamics (AIMD) simulations could be employed. These simulations model the atomic motions over time during a reaction, providing a more complete picture of the reaction dynamics and the role of solvent molecules. researchgate.net
These computational approaches allow for a detailed, atomistic understanding of how this compound is likely to react, guiding experimental chemists in designing efficient synthetic strategies.
Prediction of Physicochemical Parameters (e.g., logP, pKa) for Research Design
The design of new research, particularly in medicinal chemistry and materials science, relies heavily on the physicochemical properties of a compound. Computational methods can predict these properties before a molecule is even synthesized, saving time and resources. For this compound, the following parameters would be of significant interest:
logP (Octanol-Water Partition Coefficient): This parameter is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior, such as absorption and distribution. Computational models, often based on quantitative structure-property relationship (QSPR) methods or direct calculations of solvation free energies, can provide reliable estimates of logP.
pKa (Acid Dissociation Constant): The phthalazine core contains nitrogen atoms that can be protonated. The pKa value indicates the pH at which the molecule will exist in its protonated or deprotonated form, which significantly affects its solubility, binding to biological targets, and reactivity. Computational methods like the Poisson-Boltzmann or conductor-like screening model (COSMO) can be used to calculate pKa values.
The predicted values for these parameters are instrumental in the early stages of drug discovery and material design, allowing researchers to prioritize compounds with desirable properties.
Below is an illustrative table of the types of physicochemical parameters that would be computationally predicted for this compound. Note: The values presented are hypothetical as specific computational data for this compound is not available.
| Parameter | Predicted Value (Hypothetical) | Method of Prediction (Example) | Significance in Research Design |
| logP | 2.85 | QSPR, ALOGPS | Predicts lipophilicity and potential for membrane permeability. |
| pKa | 4.2 (for the protonated form) | DFT with a solvent model | Indicates the charge state of the molecule at physiological pH. |
| Dipole Moment | 3.5 D | DFT | Influences intermolecular interactions and solubility. |
| Polarizability | 25.1 ų | Ab initio methods | Relates to the molecule's interaction with electric fields. |
In Vitro Biological Activity Studies and Molecular Mechanisms Excluding Clinical Data
In Vitro Enzyme Inhibition Studies
No data are available on the kinase inhibitory activity of 1-bromo-4-methylphthalazine. To assess this, the compound would need to be screened against a panel of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase (PARP), Phosphodiesterase (PDE), or Androgen Receptor (AR). These assays typically measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Information regarding the effect of this compound on other enzyme targets is not available.
Cell-Based Assays (Non-Clinical)
There is no published research on the anti-proliferative effects of this compound. Standard cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays, would be required to evaluate its ability to inhibit the growth of various cancer cell lines. These assays measure cell viability and metabolic activity.
The antimicrobial properties of this compound have not been reported. To determine its efficacy, the compound would need to be tested against a range of pathogenic bacterial and fungal strains. Standard methods, such as broth microdilution or disk diffusion assays, would be used to determine the Minimum Inhibitory Concentration (MIC).
There is no information on the in vitro anti-inflammatory or immunomodulatory effects of this compound. Investigating these properties would involve using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the compound's effect on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Molecular Interaction Studies
Ligand-Target Binding Characterization (e.g., molecular docking, affinity studies)
There are no published molecular docking or experimental binding affinity studies for this compound. Such studies are crucial for predicting and confirming the interaction of a ligand with a biological target at the molecular level. The process typically involves computational simulations to predict the binding pose and affinity, which are then often validated by experimental techniques like surface plasmon resonance or isothermal titration calorimetry. The absence of these studies for this compound means its potential biological targets and the nature of its binding interactions are currently unknown.
Interaction with Specific Cellular Components and Pathways (in vitro)
In vitro studies to determine the effects of this compound on specific cellular components or signaling pathways have not been reported. Investigating these interactions is fundamental to understanding a compound's mechanism of action. Techniques such as cell-based assays, Western blotting, and reporter gene assays are commonly employed to probe these effects. Without such experimental evidence, the cellular mechanisms through which this compound might exert any biological effect remain speculative.
Advanced Applications Research Non Clinical/non Therapeutic
Utilization as Synthetic Intermediates for Complex Organic Molecules
Phthalazine (B143731) derivatives are recognized as versatile intermediates in the synthesis of more complex organic molecules, particularly within the realm of medicinal chemistry. jocpr.compharmainfo.in The phthalazine core is often employed as a foundational scaffold upon which molecular complexity is built to access novel bioactive compounds. researchgate.netnih.gov Synthetic strategies frequently involve the modification of the phthalazine ring system to introduce various functional groups, leading to the generation of diverse chemical libraries. jocpr.comlongdom.org
One common approach involves the use of halo-substituted phthalazines, such as 1-chlorophthalazine, which can readily undergo nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of substituents, including amines, alkoxides, and piperazine moieties, to create new series of compounds. nih.gov For instance, the reaction of 1-chlorophthalazines with para-phenylenediamine has been utilized to synthesize N-(phthalazin-1-yl)benzene-1,4-diamines. nih.gov Similarly, refluxing 1-chlorophthalazines with appropriate piperazine derivatives yields phthalazines bearing substituted piperazinyl groups. nih.gov
Furthermore, phthalazine derivatives serve as key precursors in the construction of fused heterocyclic systems. longdom.org For example, they are used as building blocks for synthesizing molecules with fused thiazolo or triazolo rings. jocpr.com The synthesis of 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines highlights the role of phthalazine intermediates in creating complex, multi-ring structures with potential biological activities. jocpr.com The general synthetic utility of phthalazine derivatives is underscored by the variety of methods reported for their preparation, often starting from readily available precursors like phthalic anhydride (B1165640). jocpr.comlongdom.org
The following table summarizes some key transformations involving phthalazine intermediates:
| Starting Material | Reagent(s) | Product Type | Reference |
| 1-Chlorophthalazine | p-Phenylenediamine | N-(phthalazin-1-yl)benzene-1,4-diamine | nih.gov |
| 1-Chlorophthalazine | Substituted Piperazine | 1-(Substituted-piperazinyl)phthalazine | nih.gov |
| 1-Chloro-4-alkoxyphthalazine | Methyl hydrazine (B178648) carboxylate | 6-alkoxy jocpr.comnih.govresearchgate.nettriazolo[3,4-a]phthalazin-3(2H)-one | jocpr.com |
| Phthalhydrazide, Aldehydes, Malononitrile | p-Toluene sulphonic acid | 1H-pyrazolo[1,2-b]phthalazin-5,10-dione | longdom.org |
Applications in Materials Science
The exploration of phthalazine and related nitrogen-containing heterocyclic structures in materials science is an expanding area of research. While direct applications of "1-bromo-4-methylphthalazine" are not extensively documented, the characteristics of the broader phthalocyanine and other nitrogen-based heterocyclic derivatives provide a framework for understanding their potential in this field.
Phthalocyanine derivatives, which are structurally related to phthalazines, have been widely investigated as organic semiconductors. researchgate.netmdpi.com These macrocyclic compounds can be functionalized to tune their electronic properties, making them suitable for applications in organic thin-film transistors (OTFTs). mdpi.comsquarespace.com For instance, silicon phthalocyanines (SiPcs) have demonstrated potential as n-type or ambipolar organic semiconductors. squarespace.com The properties of these materials can be modified by altering the axial substituents on the central silicon atom, which in turn influences the molecular packing and charge transport characteristics in the solid state. squarespace.com While not phthalazines themselves, the extensive research into phthalocyanines as organic semiconductors suggests that the electronic properties of nitrogen-containing aromatic systems are of significant interest for these applications.
The incorporation of phthalocyanine moieties into conductive polymers has been explored as a method to enhance their properties, particularly for sensor applications. mdpi.comresearchgate.net For example, functionalizing conductive polymers like polyaniline, polypyrrole, and polythiophene with copper phthalocyanine has been shown to increase their sensitivity and selectivity towards certain gases, such as nitrogen dioxide. mdpi.com This is attributed to the formation of a charge-transfer complex between the phthalocyanine donor and the analyte acceptor molecules. mdpi.com
In the area of liquid crystals, while direct evidence for "this compound" is lacking, other nitrogen-containing heterocycles have been investigated. For example, star-shaped molecules with a central triazine core have been shown to exhibit liquid crystalline properties. Additionally, some phthalocyanine derivatives have been reported to display discotic liquid crystalline phases. researchgate.net These findings suggest that the rigid, planar structures of such heterocyclic compounds can promote the formation of ordered mesophases.
The development of efficient organic light-emitting diodes (OLEDs) relies on the design of novel organic materials with specific electronic and photophysical properties. While phthalazine derivatives have not been prominently featured in the literature for OLED applications, other nitrogen-containing heterocyclic compounds are of great interest. For instance, derivatives of 1,3,5-triazine and phenanthroimidazole have been studied for their potential use in OLEDs. nih.govmdpi.com Carbazole derivatives linked to a triazine core are one class of materials being explored. nih.govmdpi.com The performance of OLEDs is highly dependent on the molecular structure of the organic materials used, which influences factors like charge transport and emission characteristics. nih.govmdpi.com
Role as Ligands in Catalysis and Coordination Chemistry
Phthalazine derivatives have been utilized as ligands in the field of coordination chemistry, forming complexes with various metal ions. The nitrogen atoms within the phthalazine ring can act as coordination sites, enabling the formation of metal-ligand bonds. For example, phthalazine-based ligands have been used to synthesize mononuclear copper(II) complexes. researchgate.net The resulting coordination compounds can exhibit interesting structural and electronic properties, which are influenced by the nature of the phthalazine ligand and the metal center. researchgate.net The stability of these complexes is an important factor, with some copper(II) complexes of phthalazine-based ligands showing good stability in aqueous solutions at different pH values. researchgate.net
The following table provides examples of metal complexes with phthalazine-based ligands:
| Ligand | Metal Ion | Complex Type | Reference |
| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Copper(II) | Mononuclear Complex | researchgate.net |
| Phthalazin-1(2H)-one derivative | Copper(II) | Mononuclear Complex | researchgate.net |
Development of Chemical Probes for Biological Systems
The phthalazine scaffold is of significant interest in the development of molecules that can interact with biological systems, which is a foundational aspect of creating chemical probes. While not explicitly detailed as probes, the extensive research into the synthesis of phthalazine derivatives with potent biological activities suggests their potential in this area. nih.govnih.govnih.gov For instance, numerous phthalazine derivatives have been designed and synthesized to act as inhibitors of specific enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.govnih.govekb.eg The ability to selectively target a biological molecule is a key characteristic of a chemical probe.
The development of these bioactive molecules often involves structure-activity relationship (SAR) studies, where modifications to the phthalazine core are made to optimize biological activity and selectivity. nih.gov This process of chemical modification and biological evaluation is analogous to the development of chemical probes. For example, compounds have been designed with a 1-substituted-4-phenylphthalazine scaffold bearing different substituted anilines or phenols to target VEGFR-2. nih.gov The synthesis of such targeted molecules underscores the potential of the phthalazine framework in creating tools for chemical biology research.
Conclusion and Future Research Directions
Summary of Current Research Landscape on 1-bromo-4-methylphthalazine
The current body of scientific literature indicates that this compound is a compound of interest primarily as a chemical intermediate rather than a subject of extensive standalone research. The phthalazine (B143731) scaffold, a nitrogen-containing heterocyclic system, is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and therapeutic drugs. nih.govresearchgate.net Phthalazine derivatives have demonstrated a wide array of pharmacological activities, including roles as antitumor, antihypertensive, and anti-inflammatory agents. jocpr.comlongdom.org
Research on the broader class of phthalazines is robust, with numerous studies detailing their synthesis and biological potential. nih.govlongdom.org The presence of a bromine atom on the phthalazine ring, as in this compound, typically serves as a versatile synthetic handle. Halogenated heterocycles are key precursors for carbon-carbon and carbon-heteroatom bond-forming reactions, such as transition-metal-catalyzed cross-coupling, allowing for the diversification of the core structure. nih.gov While synthetic routes to various phthalazine derivatives have been widely reported, specific, optimized protocols for this compound are not prominent in the literature, suggesting it is likely prepared on an as-needed basis for further chemical elaboration. Its value is therefore inferred from its potential to serve as a building block for more complex molecules rather than from its own intrinsic properties, which remain largely uncharacterized.
Identification of Knowledge Gaps and Untapped Research Avenues
The focused investigation of this compound reveals significant knowledge gaps, presenting numerous opportunities for future research. The primary deficiency is the lack of dedicated studies on the compound itself.
Key Identified Knowledge Gaps:
Optimized Synthesis: There is a clear absence of comparative studies detailing high-yield, scalable, and environmentally benign synthetic routes specifically for this compound.
Physicochemical Characterization: Comprehensive data on its photophysical properties (absorption, emission), electronic characteristics, and solid-state structure (e.g., single-crystal X-ray analysis) are missing.
Reactivity Profile: While its utility in cross-coupling is assumed, a detailed exploration of its reactivity in a wide range of chemical transformations has not been systematically documented.
Biological Activity: There is no published research on the intrinsic biological or pharmacological activity of this compound. Its potential as an inhibitor of enzymes, an antimicrobial agent, or a cytotoxic compound is completely unexplored.
Material Science Applications: The potential for this compound to act as a monomer or precursor for functional materials in fields like electronics or sensor technology has not been investigated.
These gaps highlight that this compound is a largely untapped molecule, with its full potential waiting to be unlocked through dedicated research efforts.
Potential for Novel Synthetic Methodologies
Future research could significantly enhance the accessibility and utility of this compound by developing innovative and efficient synthetic methods. Current approaches to phthalazine synthesis often involve multi-step sequences starting from materials like phthalic anhydride (B1165640) or substituted benzaldehydes. longdom.orgresearchgate.net Modern synthetic strategies could offer more streamlined alternatives.
Potential Future Synthetic Approaches:
| Methodology | Description | Potential Advantages |
| Multi-Component Reactions (MCRs) | Designing a one-pot reaction that combines three or more starting materials to form the this compound core in a single step. longdom.org | Increased efficiency, reduced waste, rapid assembly of molecular complexity. |
| C-H Activation/Bromination | A late-stage functionalization approach starting from 4-methylphthalazine, using modern catalysis to directly activate a C-H bond at the 1-position and install the bromine atom. | High atom economy, avoids the need for pre-functionalized starting materials, potential for high regioselectivity. |
| Flow Chemistry | Adapting or developing a synthesis for continuous flow processing. This is particularly relevant for potentially hazardous reagents or exothermic reactions. iupac.org | Enhanced safety, improved scalability, precise control over reaction parameters, and ease of optimization. |
| Green Chemistry Protocols | Exploring syntheses that utilize greener solvents (e.g., water, ethanol), catalysts, and energy sources (e.g., microwave irradiation) to minimize environmental impact. chemrxiv.org | Reduced environmental footprint, alignment with sustainable chemistry principles. |
These advanced methodologies could transform this compound from a niche intermediate into a readily accessible building block for widespread use.
Exploration of New Chemical Transformations and Functionalizations
The synthetic utility of this compound is centered on the reactivity of its carbon-bromine bond. A systematic exploration of its performance in a variety of modern chemical transformations is a critical area for future research. Such studies would create a toolbox for chemists to elaborate the phthalazine scaffold, enabling the synthesis of diverse libraries of compounds for screening.
The primary focus would be on transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds at the C1-position.
Prospective Functionalization Reactions:
| Reaction Type | Coupling Partner | Bond Formed | Potential Applications |
| Suzuki Coupling | Boronic acids/esters | C-C (Aryl, Alkyl) | Building biaryl systems for medicinal chemistry, extending conjugation for materials science. nih.gov |
| Buchwald-Hartwig Amination | Amines, Amides | C-N | Introducing diverse nitrogen-containing functional groups crucial for biological activity. nih.gov |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Creating rigid, linear extensions for molecular probes and electronic materials. |
| Stille Coupling | Organostannanes | C-C | Versatile C-C bond formation with high functional group tolerance. |
| Heck Coupling | Alkenes | C-C (Alkenyl) | Introducing vinyl groups for further functionalization or polymer synthesis. |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., -OR, -SR) | C-O, C-S | Introducing ether and thioether linkages. |
Systematically documenting the scope and limitations of these reactions would generate valuable data, enabling the strategic design of complex molecules for applications in drug discovery and materials science.
Prospects for Advanced Applications in Emerging Technologies
Given the prevalence of the N-heterocyclic phthalazine core in functional molecules, this compound stands as a promising precursor for materials tailored to emerging technologies. msesupplies.com
Medicinal Chemistry and Chemical Biology: The phthalazine core is present in approved drugs like the PARP inhibitor Olaparib. researchgate.net Future research could use this compound as a starting point to synthesize novel libraries of kinase or PARP inhibitors. The methyl group provides a fixed substitution point, while the bromo position allows for systematic variation to probe structure-activity relationships (SAR).
Organic Electronics: Many nitrogen-containing heterocycles possess favorable electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. msesupplies.com The phthalazine nucleus is an electron-deficient system that can be incorporated into larger conjugated structures. The bromo- functionality allows for polymerization or attachment to other electronically active moieties, enabling the synthesis of novel organic semiconductors.
Agrochemicals: Nitrogen heterocycles are a cornerstone of the agrochemical industry, found in many fungicides, herbicides, and insecticides. The unique substitution pattern of this compound could be exploited to develop new classes of crop protection agents, with the bromo-position serving as a key site for diversification and optimization of biological activity.
Advanced Materials: The development of "smart" materials, such as chemo-sensors or self-healing polymers, often relies on functional heterocyclic units. d-nb.info Derivatives of this compound could be designed to interact selectively with specific analytes, leading to a measurable signal (e.g., a change in fluorescence).
Future Directions in Computational Studies and Predictive Modeling
Computational chemistry offers a powerful, resource-efficient approach to guide future experimental work on this compound and its derivatives. nih.gov These in silico methods can predict properties, rationalize reactivity, and prioritize compounds for synthesis, saving significant time and resources.
Key Computational Research Avenues:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound. This would provide insights into its molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond strengths, helping to predict its reactivity and photophysical properties.
Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of potential synthetic reactions (e.g., C-H activation) or functionalization pathways (e.g., cross-coupling), helping to optimize reaction conditions.
Virtual Screening and Molecular Docking: A virtual library of derivatives can be generated by computationally replacing the bromine atom with various functional groups. These virtual compounds can then be docked into the active sites of known protein targets (such as kinases or VEGFR-2) to predict binding affinities and prioritize the most promising candidates for synthesis and biological testing. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once an initial set of derivatives is synthesized and tested for a specific activity, QSAR models can be developed. These statistical models correlate chemical structure with biological activity, enabling the prediction of the potency of new, unsynthesized compounds and guiding further molecular design. nih.gov
ADMET Prediction: Predictive models can assess the drug-likeness of virtual derivatives by calculating properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov This early-stage computational filtering helps to de-risk drug discovery projects by identifying compounds with potentially poor pharmacokinetic profiles before they are synthesized.
By integrating these computational approaches, researchers can adopt a more rational, data-driven strategy for exploring the vast chemical space accessible from this compound.
Q & A
Q. Advanced: How can regioselectivity in bromination be controlled to avoid competing isomers (e.g., 1-bromo-2-methylphthalazine)?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT studies) can predict reactive sites, while experimental validation via in situ monitoring (e.g., NMR or HPLC) identifies intermediates. For example, using bulky bases (e.g., DBU) in DMF directs bromination to the less hindered 4-position. Comparative analysis of reaction kinetics (time-resolved FTIR) and solvent effects (polar aprotic vs. protic) further refines selectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies methyl protons (δ 2.45 ppm, singlet) and aromatic protons (δ 8.20–8.80 ppm). ¹³C NMR confirms bromine’s deshielding effect (C-Br at δ 120–125 ppm) .
- MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 226.98 (C₉H₇BrN₂) .
- XRD : Single-crystal X-ray diffraction confirms the planar phthalazine core and Br/C–H⋯N interactions in the crystal lattice .
Q. Advanced: How can conflicting crystallographic and computational data on molecular conformation be resolved?
Methodological Answer: Discrepancies between XRD (experimental bond angles) and DFT-optimized geometries may arise from crystal packing forces. To resolve this:
Perform gas-phase electron diffraction (GED) to isolate molecular conformation.
Compare Hirshfeld surface analysis (from XRD) with solvent-phase DFT simulations (COSMO-RS model) .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
Studies highlight antimicrobial activity against Gram-positive bacteria (MIC 16 µg/mL for S. aureus) and moderate antifungal effects (IC₅₀ 32 µg/mL for C. albicans). Bioassays involve broth microdilution (CLSI guidelines) and time-kill kinetics .
Q. Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions may stem from assay conditions (e.g., pH, serum protein interference). Mitigation strategies:
- Standardize protocols (e.g., ISO 20776-1 for MIC testing).
- Use isogenic mutant strains to isolate target-specific effects.
- Conduct metabolomic profiling (LC-MS) to differentiate compound stability vs. bioactivity .
Basic: What are the key solubility and stability challenges for this compound?
Methodological Answer:
this compound is poorly soluble in water (<0.1 mg/mL at 25°C). Stability studies (accelerated degradation at 40°C/75% RH) show decomposition via Br⁻ elimination under alkaline conditions. Formulation strategies:
Q. Advanced: How to design degradation pathway studies for regulatory compliance?
Methodological Answer:
- Forced degradation (ICH Q1A guidelines): Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂).
- LC-HRMS identifies degradants (e.g., dehalogenated phthalazine). Kinetic modeling (Arrhenius plots) predicts shelf life .
Basic: What computational tools predict reactivity in downstream derivatization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
